Aspergillomarasmine A is classified as a natural product and falls under the category of aminocarboxylic acids. It is structurally related to other metallophore compounds, which are known for their metal-binding properties that facilitate the transport of essential metal ions in biological systems .
The synthesis of Aspergillomarasmine A has been explored through various methodologies since its discovery. Notably, a robust chemoenzymatic synthesis route has been developed, utilizing the enzyme ethylenediamine-N,N'-disuccinic acid lyase. This enzyme catalyzes a reversible two-step reaction involving the addition of ethylenediamine to fumaric acid, leading to the formation of key intermediates that can be further processed to yield Aspergillomarasmine A .
Aspergillomarasmine A has a complex molecular structure characterized by multiple carboxyl groups and an amino group. Its empirical formula is C₁₃H₁₈N₂O₆, and it possesses several stereocenters that contribute to its biological activity.
Aspergillomarasmine A primarily participates in reactions involving metal ion chelation. Its mechanism of action includes:
The mechanism by which Aspergillomarasmine A inhibits metallo-β-lactamases involves several steps:
Aspergillomarasmine A exhibits several notable physical and chemical properties:
The primary applications of Aspergillomarasmine A are centered around its role as an inhibitor of metallo-β-lactamases:
The relentless evolution of antibiotic resistance represents one of the most pressing challenges to modern medicine. Among resistance mechanisms, metallo-β-lactamases (MBLs) have emerged as particularly formidable adversaries. These zinc-dependent enzymes, produced by Gram-negative pathogens, hydrolyze and inactivate nearly all classes of β-lactam antibiotics, including the last-resort carbapenems. Clinically relevant MBLs such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2) have rapidly disseminated worldwide through plasmid-mediated horizontal gene transfer. Their ability to confer resistance to penicillins, cephalosporins, and carbapenems threatens the foundation of antimicrobial chemotherapy, rendering infections caused by Enterobacteriaceae, Pseudomonas spp., and Acinetobacter spp. extremely difficult, and sometimes impossible, to treat. The absence of clinically approved MBL inhibitors exacerbates this therapeutic crisis, creating an urgent need for novel strategies to preserve the efficacy of existing antibiotics [1] [3].
The discovery of aspergillomarasmine A (AMA) represents a significant breakthrough in the search for MBL inhibitors. This fungal natural product was identified through a targeted screen of natural product extracts for NDM-1 inhibitory activity. Researchers found that an extract derived from the soil mold Aspergillus versicolor exhibited potent activity in restoring meropenem efficacy against engineered NDM-1-producing Escherichia coli. Bioassay-guided fractionation led to the isolation and identification of AMA as the active compound. First described over five decades ago in the context of plant pathology (where it caused leaf wilting), AMA is a tetracarboxylic acid tripeptide featuring two aspartic acid-derived carboxyl groups and two carboxyl groups originating from alanine residues. Its rediscovery as an MBL inhibitor highlights the untapped potential of natural products in addressing contemporary antimicrobial resistance challenges. Unlike broad-spectrum chelators, AMA demonstrated selective MBL inhibition without significant toxicity, positioning it as a promising candidate for therapeutic development [1] [3] [5].
The primary clinical significance of AMA lies in its remarkable ability to reverse carbapenem resistance in diverse Gram-negative pathogens. Carbapenems represent the last line of defense against multidrug-resistant infections, making their protection paramount. AMA fully restored meropenem activity against clinically relevant isolates of Enterobacteriaceae, Acinetobacter spp., and Pseudomonas spp. harboring either NDM or VIM-type MBL alleles. Crucially, this resensitization effect translated to in vivo efficacy. In murine models of lethal systemic infection with NDM-1-expressing Klebsiella pneumoniae, the combination of AMA and meropenem significantly reduced bacterial burden and prevented mortality, whereas meropenem alone was ineffective. This demonstrated that AMA functions as a potent antibiotic adjuvant, breathing new life into existing carbapenem antibiotics by overcoming a principal resistance mechanism [1] [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: